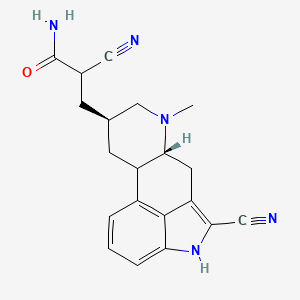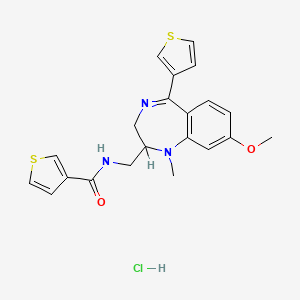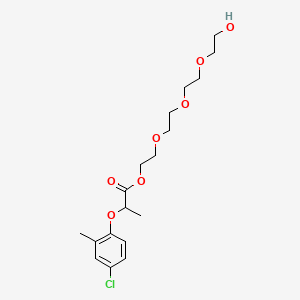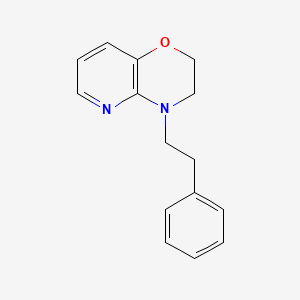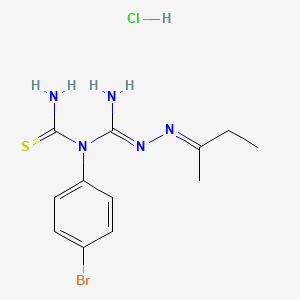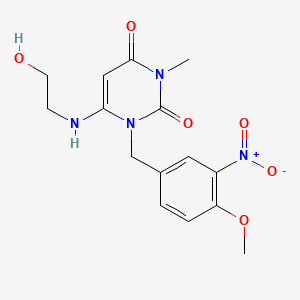
beta-D-Xylopyranoside, 4-((4-methoxyphenyl)methyl)phenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Xylopyranoside, 4-((4-methoxyphenyl)methyl)phenyl: is a chemical compound that belongs to the class of beta-D-xylopyranosides These compounds are derivatives of D-xylose, a sugar commonly found in the hemicellulose of plant cell walls
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside, 4-((4-methoxyphenyl)methyl)phenyl typically involves the glycosylation of a suitable acceptor with a protected D-xylose donor. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is carried out in an anhydrous solvent like dichloromethane or acetonitrile at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and efficiency. The enzymes catalyze the transfer of the xylose moiety from a nucleotide sugar donor to the acceptor molecule, forming the desired beta-D-xylopyranoside linkage.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings, potentially converting them into cyclohexane derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.
科学的研究の応用
Chemistry: Beta-D-xylopyranoside, 4-((4-methoxyphenyl)methyl)phenyl is used as a building block in the synthesis of more complex molecules, including glycosides and oligosaccharides. It serves as a model compound for studying glycosylation reactions and mechanisms.
Biology: In biological research, this compound is used to study the role of xylose-containing glycoconjugates in cellular processes. It can act as a substrate for glycosidases, helping to elucidate enzyme specificity and activity.
Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for glycosidases and glycosyltransferases. These enzymes are involved in various diseases, including cancer and lysosomal storage disorders.
Industry: In the industrial sector, this compound can be used in the production of surfactants and emulsifiers. Its unique structure allows for the creation of compounds with specific properties for use in cosmetics, pharmaceuticals, and food products.
作用機序
The mechanism of action of beta-D-xylopyranoside, 4-((4-methoxyphenyl)methyl)phenyl involves its interaction with glycosidases and glycosyltransferases. The compound can act as a competitive inhibitor, binding to the active site of these enzymes and preventing the hydrolysis or transfer of glycosyl groups. This inhibition can modulate various biological pathways, including those involved in cell signaling, metabolism, and immune response.
類似化合物との比較
Methyl beta-D-xylopyranoside: A simpler derivative of D-xylose with a single methyl group.
4-Methylumbelliferyl-beta-D-xylopyranoside: A fluorescent substrate used in enzymatic assays.
Phenyl beta-D-xylopyranoside: Another aromatic derivative of D-xylose with a phenyl group.
Uniqueness: Beta-D-xylopyranoside, 4-((4-methoxyphenyl)methyl)phenyl is unique due to its dual aromatic rings and methoxy group, which confer specific chemical and biological properties. This structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
特性
CAS番号 |
147029-86-5 |
|---|---|
分子式 |
C19H22O6 |
分子量 |
346.4 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-[4-[(4-methoxyphenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H22O6/c1-23-14-6-2-12(3-7-14)10-13-4-8-15(9-5-13)25-19-18(22)17(21)16(20)11-24-19/h2-9,16-22H,10-11H2,1H3/t16-,17+,18-,19+/m1/s1 |
InChIキー |
LSMAWUMLGXPQEL-HCXYKTFWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
正規SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)OC3C(C(C(CO3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)


